2-Amino-3-phosphonopropionic acid

Descripción general

Descripción

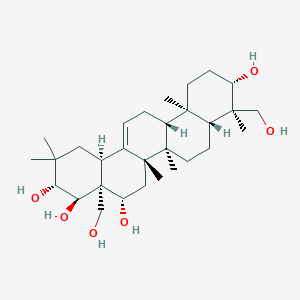

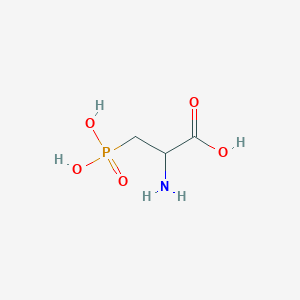

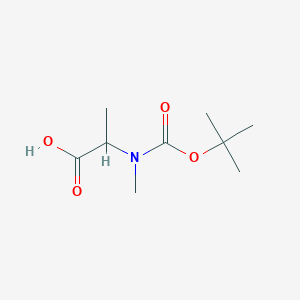

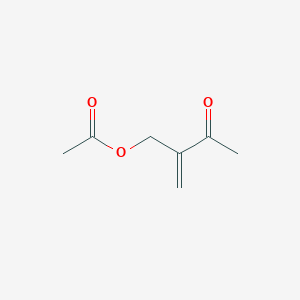

2-Amino-3-phosphonopropionic acid (also known as DL-AP3) is a non-proteinogenic alpha-amino acid. It is a derivative of alanine in which one of the hydrogens of the terminal methyl group has been replaced by a dihydroxy (oxido)-lambda (5)-phosphanyl group . It has a role as a metabotropic glutamate receptor antagonist and is also a human metabolite .

Synthesis Analysis

The synthesis of 2-Amino-3-phosphonopropionic acid has been reported in several studies . For instance, one study described an enantioselective synthesis of the compound . Another study reported the use of a chiral auxiliary for the functionalization of the compound, producing nearly one diastereoisomer .

Molecular Structure Analysis

2-Amino-3-phosphonopropionic acid is an alanine derivative in which one of the hydrogens of the terminal methyl group has been replaced by a dihydroxy (oxido)-lambda (5)-phosphanyl group . A study reported that the molecule exists as a zwitterion; the amino group is protonated, the carboxyl group un-ionized, and the phosphonic acid group ionized .

Chemical Reactions Analysis

2-Amino-3-phosphonopropionic acid has been found to interact with various enzymes and proteins. For example, it was identified as a putative interactor with fumarase, an enzyme in the TCA cycle that catalyzes the reversible hydration of fumarate to malate . Another study reported that 2-Amino-3-phosphonopropionic acid is an inhibitor of excitatory amino acid-stimulated phosphoinositide hydrolysis in rat brain slices .

Physical And Chemical Properties Analysis

2-Amino-3-phosphonopropionic acid is a white to almost white powder . Its empirical formula is C3H8NO5P and its molecular weight is 169.07 .

Aplicaciones Científicas De Investigación

Neuroscience

2-Amino-3-phosphonopropionic acid is a potent antagonist of metabotropic glutamate receptors (mGluRs). It has been used in neuroscience research to study the role of mGluRs in neuroprotection and neuronal injury. For instance, it has shown potential in protecting primary neurons from oxygen-glucose deprivation-induced injury, which is a model for ischemic stroke .

Agriculture

In agriculture, nitrogen-containing organophosphorus compounds like 2-Amino-3-phosphonopropionic acid have a broad spectrum of biological activity. They are used in applications such as enzyme inhibitors, which can be crucial for pest control and crop protection strategies .

Pharmacology

2-Amino-3-phosphonopropionic acid serves as an inhibitor of phosphoserine phosphatase and as an antagonist of mGluR in pharmacological studies. This dual function makes it valuable for research into treatments for conditions associated with mGluR, such as certain neurological disorders .

Biochemistry

In biochemistry, this compound is utilized for its role as a human metabolite and its involvement in metabolic pathways. It’s also studied for its chemical properties as a non-proteinogenic α-amino acid and its potential in labeling biomolecules .

Material Science

Research in material science explores the compound’s properties, such as its powder form and melting point, which are relevant for the synthesis of new materials. It’s also part of Sigma’s Library of Pharmacologically Active Compounds (LOPAC 1280), indicating its utility in high-throughput screening for material development .

Environmental Science

2-Amino-3-phosphonopropionic acid is investigated for its environmental impact, particularly in marine environments. Studies have focused on its degradation kinetics and pathways in seawater, which is crucial for understanding its behavior and potential effects on marine ecosystems .

Safety And Hazards

According to the safety data sheet, 2-Amino-3-phosphonopropionic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-amino-3-phosphonopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTABPSJONFLPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863590 | |

| Record name | 3-Phosphonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2-Amino-3-phosphonopropionic acid | |

CAS RN |

5652-28-8, 23052-80-4, 20263-06-3 | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5652-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC133887 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanine, 3-phosphono- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phosphonoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-2-Amino-3-phosphonopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-PHOSPHONOPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H89G8110O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-3-phosphonopropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 2-amino-3-phosphonopropionic acid in the central nervous system?

A1: 2-amino-3-phosphonopropionic acid acts primarily as an antagonist of metabotropic glutamate receptors (mGluRs) [, , , , ]. These receptors play a crucial role in modulating synaptic transmission and neuronal excitability.

Q2: What downstream effects are observed upon 2-amino-3-phosphonopropionic acid binding to metabotropic glutamate receptors?

A2: The downstream effects of 2-amino-3-phosphonopropionic acid binding to mGluRs are diverse and depend on the specific subtype of mGluR involved. Some observed effects include:

- Modulation of cAMP accumulation: 2-amino-3-phosphonopropionic acid can both enhance and inhibit cAMP formation, depending on the mGluR subtype and the presence of other neurotransmitters like noradrenaline [, ].

- Regulation of intracellular calcium: Activation of certain mGluRs by 2-amino-3-phosphonopropionic acid can influence intracellular calcium levels. In chick Purkinje neurons, 2-amino-3-phosphonopropionic acid has been linked to Ca2+ channel modulation, potentially involving N- and L-type Ca2+ currents [].

- Influence on glutamate release: Research suggests that 2-amino-3-phosphonopropionic acid may indirectly affect glutamate release by modulating the activity of presynaptic mGluRs [].

Q3: What is the molecular formula and weight of 2-amino-3-phosphonopropionic acid?

A3: The molecular formula of 2-amino-3-phosphonopropionic acid is C3H8NO5P, and its molecular weight is 169.07 g/mol.

Q4: Is there any spectroscopic data available for characterizing 2-amino-3-phosphonopropionic acid?

A6: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and electronic absorption spectra, has been used to study the interaction of 2-amino-3-phosphonopropionic acid with pyridoxal 5'-phosphate (PLP) []. This research provided information on the formation constant of the Schiff base species and the protonation constants of 2-amino-3-phosphonopropionic acid.

Q5: Does 2-amino-3-phosphonopropionic acid exhibit any catalytic properties?

A7: While not a catalyst itself, 2-amino-3-phosphonopropionic acid is involved in a model system for phosphonatase activity. Studies have shown that vitamin B6 and metal ions can catalyze the transamination and dephosphonylation of 2-amino-3-phosphonopropionic acid, ultimately yielding alanine and pyridoxal [].

Q6: How does modification of the 2-amino-3-phosphonopropionic acid structure influence its activity?

A8: Specific structural modifications of 2-amino-3-phosphonopropionic acid, particularly those influencing the size and charge of the molecule, can significantly impact its binding affinity to different mGluR subtypes. For instance, adding a methyl group to the nitrogen atom can alter its pharmacological properties [, ].

Q7: Are there any studies on the pharmacokinetics of 2-amino-3-phosphonopropionic acid?

A9: While specific ADME data is limited in the provided research, some studies indicate that 2-amino-3-phosphonopropionic acid can cross the blood-brain barrier, as demonstrated by its neurotoxic effects following intracaudatal injection in rats [].

Q8: What is the efficacy of 2-amino-3-phosphonopropionic acid in animal models of pain?

A10: Intrathecal administration of 2-amino-3-phosphonopropionic acid failed to reduce mechanical hyperalgesia in a rat model of postoperative pain, indicating a potential lack of efficacy in this specific pain state [].

Q9: Is there research on the environmental impact of 2-amino-3-phosphonopropionic acid?

A11: 2-amino-3-phosphonopropionic acid is a naturally occurring phosphonate found in various organisms, including humans [, ]. While its specific environmental impact is not addressed in the provided research, understanding the degradation pathways and potential effects of synthetic 2-amino-3-phosphonopropionic acid on ecosystems requires further investigation.

Q10: What analytical techniques are employed to study 2-amino-3-phosphonopropionic acid?

A10: Various analytical methods have been used to study 2-amino-3-phosphonopropionic acid, including:

- High-performance liquid chromatography (HPLC): Used to analyze the release of glutamate from cells treated with 2-amino-3-phosphonopropionic acid [].

- Ion-exchange chromatography: Employed for the separation and detection of 2-amino-3-phosphonopropionic acid in human tissues [, ].

- NMR spectroscopy: Utilized to investigate the interaction of 2-amino-3-phosphonopropionic acid with pyridoxal 5'-phosphate [].

Q11: Has 2-amino-3-phosphonopropionic acid been found in natural sources?

A13: Yes, 2-amino-3-phosphonopropionic acid, alongside another phosphonate called ciliatine, has been detected in various human tissues, including the brain, heart, liver, and intestine [, ]. This discovery highlights the natural occurrence of phosphonic acids in mammals and suggests their involvement in physiological processes.

Q12: Are there bacterial species capable of degrading 2-amino-3-phosphonopropionic acid?

A14: Research has identified a gene cluster in the bacterium Variovorax sp. Pal2 responsible for the degradation of 2-amino-3-phosphonopropionic acid []. This cluster encodes for enzymes involved in the breakdown of the carbon-phosphorus bond, allowing the bacterium to utilize 2-amino-3-phosphonopropionic acid as a sole carbon and energy source.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)